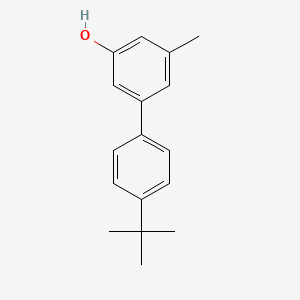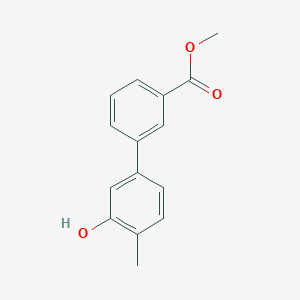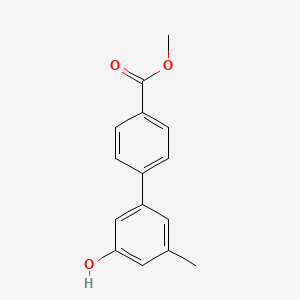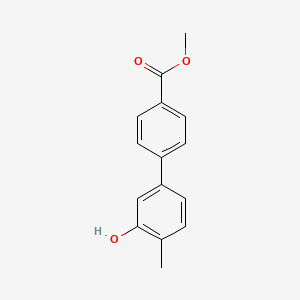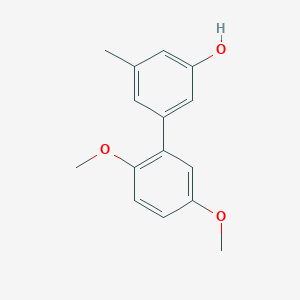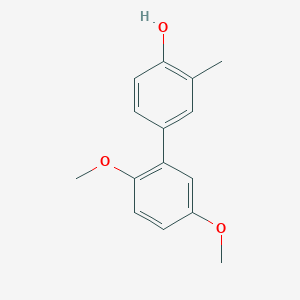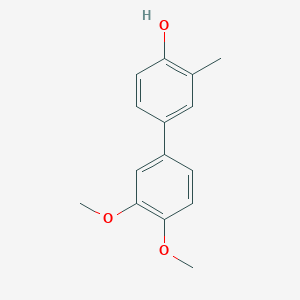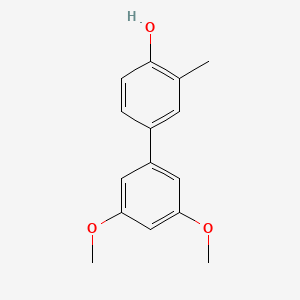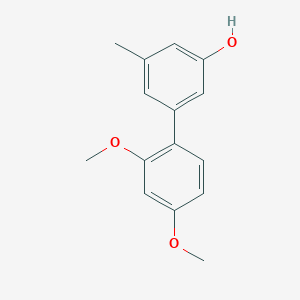
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% (5-DPMP) is a phenolic compound with a wide range of applications in scientific research. Structurally, 5-DPMP is composed of a 2,4-dimethoxyphenyl ring and a 3-methylphenol group. It is a white crystalline solid with a melting point of 140-141°C and a boiling point of 306-308°C. 5-DPMP is used as an intermediate in the synthesis of other compounds and is also used in the study of its biochemical and physiological effects in laboratory experiments.
科学研究应用
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of other compounds, including aryl ethers and amines. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. In addition, 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has been used as a model compound in the study of its biochemical and physiological effects in laboratory experiments.
作用机制
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to act by scavenging reactive oxygen species, which are molecules that can cause oxidative damage to cells. Additionally, it is believed to inhibit the expression of pro-inflammatory cytokines, which are molecules that can trigger inflammation.
Biochemical and Physiological Effects
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant and anti-inflammatory effects. It has also been found to inhibit the expression of pro-inflammatory cytokines and to reduce the production of nitric oxide, which is a molecule involved in inflammation. Additionally, it has been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the metabolism of lipids.
实验室实验的优点和局限性
The use of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to the use of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% in laboratory experiments. It is a relatively unstable compound and can be easily degraded by heat, light, and air. Additionally, it can be toxic if ingested or inhaled, and can cause skin and eye irritation.
未来方向
In the future, 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% may be studied further in order to better understand its biochemical and physiological effects. Additionally, it may be used in the synthesis of other compounds, such as aryl ethers and amines. Furthermore, it may be studied for its potential use as a therapeutic agent for the treatment of certain diseases, such as inflammation and oxidative stress. Finally, it may be studied for its potential use as a food additive or preservative.
合成方法
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethoxyphenol and 3-methylphenol in the presence of sulfuric acid and a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the intermediate 5-(2,4-dimethoxyphenyl)-3-methylphenol. The second step involves the reaction of the intermediate with sodium hydroxide or potassium hydroxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95%.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-6-11(8-12(16)7-10)14-5-4-13(17-2)9-15(14)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFNYNMNTREXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683907 |
Source


|
| Record name | 2',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-90-1 |
Source


|
| Record name | 2',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


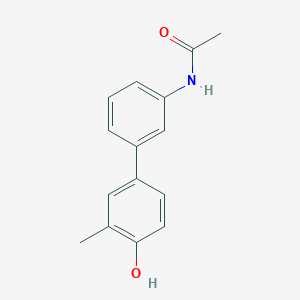
![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)
